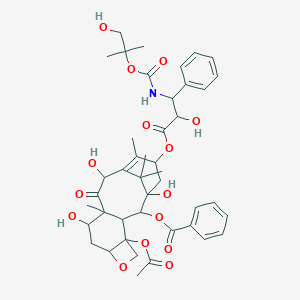
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol
Descripción general
Descripción
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol, also known as MDPV or Methylenedioxypyrovalerone, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a potent stimulant that has been linked to various adverse effects, including addiction, psychosis, and even death. However, despite its negative reputation, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines. However, 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol is much more potent than these drugs, leading to more intense and prolonged effects.
Biochemical and Physiological Effects
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. However, these effects are often accompanied by negative side effects, such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol has several advantages as a research tool, including its potency and selectivity for the dopamine transporter. However, it also has several limitations, including its potential for abuse and its negative side effects. Additionally, 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol is a relatively new compound, and much is still unknown about its long-term effects and potential for toxicity.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol, including its potential use as a treatment for ADHD and other dopamine dysregulation disorders. Additionally, further studies are needed to determine the long-term effects of 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol use and its potential for toxicity. Finally, research is needed to develop safer and more effective alternatives to 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol for use in scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders characterized by dopamine dysregulation. Additionally, 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol has been studied for its potential use in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)9-15-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIDOHDUZTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543852 | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154044-75-4 | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154044-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)





![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)




![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
